3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one
Brand Name: Vulcanchem
CAS No.: 3532-44-3
VCID: VC17299356
InChI: InChI=1S/C23H19NO3/c1-2-21(25)16-12-14-18(15-13-16)24-22(26)19-10-6-7-11-20(19)23(24,27)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3
SMILES:
Molecular Formula: C23H19NO3
Molecular Weight: 357.4 g/mol

3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one

CAS No.: 3532-44-3

Cat. No.: VC17299356

Molecular Formula: C23H19NO3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one - 3532-44-3

Specification

CAS No. 3532-44-3
Molecular Formula C23H19NO3
Molecular Weight 357.4 g/mol
IUPAC Name 3-hydroxy-3-phenyl-2-(4-propanoylphenyl)isoindol-1-one
Standard InChI InChI=1S/C23H19NO3/c1-2-21(25)16-12-14-18(15-13-16)24-22(26)19-10-6-7-11-20(19)23(24,27)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3
Standard InChI Key CXAIJAVXSYVZGF-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1H-isoindol-1-one belongs to the isoindolinone family, featuring a bicyclic structure fused with aromatic and ketone substituents. Its molecular formula is C₂₃H₁₉NO₃, with a molecular weight of 357.4 g/mol. The IUPAC name delineates its substitution pattern: a hydroxy group at position 3, a phenyl ring at the same position, and a 4-propanoylphenyl group at position 2 of the isoindolinone scaffold.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number3532-44-3
Molecular FormulaC₂₃H₁₉NO₃
Molecular Weight357.4 g/mol
IUPAC Name3-hydroxy-3-phenyl-2-(4-propanoylphenyl)isoindol-1-one
Canonical SMILESCCC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O
InChIKeyCXAIJAVXSYVZGF-UHFFFAOYSA-N

Structural Features and Stereochemistry

The molecule’s core consists of a partially saturated isoindolinone ring, with a hydroxyl group and two aromatic substituents introducing steric and electronic complexity. The 4-propanoylphenyl group introduces a ketone functionality, potentially influencing reactivity in substitution or reduction reactions. X-ray crystallography data is unavailable, but analogous compounds (e.g., 3-hydroxy-3-phenyl-2H-isoindol-1-one, CAS 6637-53-2) exhibit planar isoindolinone rings with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Manufacturing

Asymmetric Hydrogenation as a Key Step

A patent (DE102004033313A1) describes the synthesis of enantiopure 3-hydroxy-3-phenyl-propylamines via rhodium-catalyzed asymmetric hydrogenation . While this method targets structurally related amines, its principles may extend to isoindolinone derivatives. The protocol employs a chiral catalyst system comprising rhodium and 4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine, achieving enantiomeric excess (ee) >95% under industrial-scale conditions . Adapting this approach to 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1H-isoindol-1-one would require modifying the substrate to incorporate the isoindolinone ring and propanoyl group.

Alternative Routes

Retrosynthetic analysis suggests the following potential pathways:

  • Cyclocondensation: Reacting 2-aminobenzophenone derivatives with 4-propanoylphenyl glyoxal to form the isoindolinone ring.

  • Friedel-Crafts Acylation: Introducing the propanoyl group via electrophilic aromatic substitution on a preformed isoindolinone intermediate.

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